Esperamicin P

Enediyne antibiotic Polysulfide trigger Structural analog differentiation

Esperamicin P (BMY-41339) is a minor congener of the enediyne antitumor antibiotic complex produced by Actinomadura verrucosospora. It differs structurally from the major congener Esperamicin A1 by one critical atom: it bears a methyl tetrasulfide (–SSSSCH₃) trigger moiety in place of the methyl trisulfide (–SSSCH₃) found in Esperamicin A1.

Molecular Formula C59H80N4O22S5
Molecular Weight 1357.6 g/mol
CAS No. 133978-90-2
Cat. No. B237676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsperamicin P
CAS133978-90-2
SynonymsBMY 41339
BMY-41339
esperamicin P
Molecular FormulaC59H80N4O22S5
Molecular Weight1357.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O
InChIInChI=1S/C59H80N4O22S5/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-90-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19-
InChIKeyDKKLHNXVRAMXCI-YYXSVKOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esperamicin P (CAS 133978-90-2): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


Esperamicin P (BMY-41339) is a minor congener of the enediyne antitumor antibiotic complex produced by Actinomadura verrucosospora. It differs structurally from the major congener Esperamicin A1 by one critical atom: it bears a methyl tetrasulfide (–SSSSCH₃) trigger moiety in place of the methyl trisulfide (–SSSCH₃) found in Esperamicin A1 [1]. This single sulfur insertion (molecular formula C₅₉H₈₀N₄O₂₂S₅, MW 1357.6 Da vs. Esperamicin A1 C₅₉H₈₀N₄O₂₂S₄, MW 1325.5 Da) is the defining structural differentiation [2]. Like all esperamicins, Esperamicin P contains a bicyclo[7.3.1]tridecadiynene enediyne warhead, a trisaccharide domain, and a deoxyfucose-anthranilate DNA-binding moiety, and exerts its biological activity through thiol-activated Bergman cycloaromatization leading to phenylene diradical-mediated DNA strand scission [3]. Esperamicin P is naturally produced at only 1–5% of the level of Esperamicin A1 in fermentation broths, making it a scarce research material [4].

Why Esperamicin P Cannot Be Substituted by Esperamicin A1 or Other Enediyne Congeners in Research and Procurement


Within the esperamicin complex, individual congeners differ not merely in potency magnitude but in the mode of thiol-dependent activation, chromatographic identity, and potentially in vivo biodistribution. The methyl tetrasulfide of Esperamicin P presents a kinetically distinct reductive trigger compared to the methyl trisulfide of Esperamicin A1; nucleophilic attack at terminal vs. internal sulfur atoms in polysulfides exhibits 2–5 kcal/mol energetic preferences that translate to altered activation rate profiles [1]. Furthermore, Esperamicin P and Esperamicin A1 undergo spontaneous interconversion in DMSO solution at room temperature, meaning that analytical reference standards cannot be used interchangeably without strict solvent control [2]. Esperamicin P is not merely a less abundant version of Esperamicin A1—it is a structurally, analytically, and mechanistically distinguishable chemical entity that requires compound-specific authentication for any study where the polysulfide chain length influences biological readout [3].

Esperamicin P (CAS 133978-90-2): Comparator-Anchored Quantitative Differentiation Evidence


Structural Differentiation: Methyl Tetrasulfide vs. Methyl Trisulfide Trigger Moiety

Esperamicin P is the only naturally occurring esperamicin congener bearing a methyl tetrasulfide (–SSSSCH₃) trigger moiety; all other major esperamicins (A1, A2, A1b, C, D, E) contain a methyl trisulfide (–SSSCH₃). This single-sulfur insertion increases the molecular weight from 1325.5 Da (Esperamicin A1) to 1357.6 Da (Esperamicin P) and alters the reverse-phase HPLC retention time from 8.8 min (Esperamicin A1/BBM-1675 A1) to 12.9 min (Esperamicin P/BMY-41339) under defined conditions (32.5% acetonitrile, 32.5% methanol, 35% 50 mM NH₄OAc, pH 4.4; Waters Nova-Pak C18 column) [1]. The polysulfide chain length directly governs the kinetics of thiol-mediated reductive activation; the trigger cleavage step of trisulfides is rate-limiting and at least 50-fold slower than the subsequent Bergman cycloaromatization [2]. A tetrasulfide moiety introduces an additional sulfur center available for nucleophilic displacement, potentially altering both activation rate and the identity of the leaving group upon thiol attack [3].

Enediyne antibiotic Polysulfide trigger Structural analog differentiation

In Vitro Antibacterial Potency: Quantitative MIC Comparison with Esperamicin A1 and Calicheamicin Class

Esperamicin P (BMY-41339) exhibits sub-nanogram-per-mL antibacterial potency against Gram-positive organisms. The MIC against Staphylococcus aureus (three strains: A9537, A20698, A24407) is 0.001 µg/mL, against Enterococcus faecalis (three strains) is 0.002 µg/mL, and against Bacillus subtilis A9506-A is 0.001 µg/mL, as determined by serial two-fold agar dilution [1]. Against Gram-negative organisms, potency is moderately attenuated: Escherichia coli MIC = 0.016–0.25 µg/mL, Klebsiella pneumoniae MIC = 1.0 µg/mL, Pseudomonas aeruginosa MIC = 0.13–0.25 µg/mL [1]. For class-level context, calicheamicin γ1I exhibits MIC values in the pg/mL range against Gram-positive bacteria and ≤1 µg/mL against Gram-negative organisms [2]. No direct head-to-head MIC comparison between Esperamicin P and Esperamicin A1 across identical strain panels has been published; the Esperamicin A1 MIC data from the original BBM-1675 complex disclosure were reported against different bacterial panels, precluding direct numerical comparison.

Antimicrobial susceptibility Minimum inhibitory concentration Gram-positive bacteria

In Vivo Antitumor Activity: Direct Head-to-Head P388 Leukemia Comparison with Esperamicin A1

In the standardized P388 murine leukemia model, Esperamicin P (BMY-41339) was tested head-to-head against Esperamicin A1 (BBM-1675 A1) as a positive reference compound under identical experimental conditions [1]. In Experiment No. 8102 (intraperitoneal implant, Day 2 single injection), Esperamicin P produced significant lifespan increases with % T/C values of 135–145% at doses of 0.1–3.2 µg/kg ip, with the highest dose (3.2 µg/kg) yielding T/C = 140% and 1.6 µg/kg yielding T/C = 145%, without observable toxicity [1]. Esperamicin A1 at 1.6 mg/kg (note: mg, not µg) ip achieved T/C = 170% in the same experiment, indicating it is active at approximately 1,000-fold higher mass dose [1]. In Experiment No. 8109 using higher doses, Esperamicin P at 32 µg/kg ip reached T/C = 171%, and at 16 and 32 µg/kg iv against disseminated iv-implanted leukemia achieved T/C values of 139% and 156%, respectively [1]. Critically, Esperamicin P was active against the disseminated iv-implanted P388 model, a therapeutically challenging route that requires drug distribution to systemic tumor sites [1].

In vivo antitumor efficacy P388 leukemia model % T/C lifespan extension

DNA Sequence-Specificity Differentiation: Esperamicin Class vs. Calicheamicin Class

The esperamicin class (including Esperamicin P, which shares the identical enediyne warhead, deoxyfucose-anthranilate DNA-binding moiety, and trisaccharide domain with Esperamicin A1) displays a nucleotide cleavage preference of T > C > A > G, with preferential cutting at oligopyrimidine sequences 5′-CTC-3′, 5′-TTC-3′, and 5′-TTT-3′, and preferred dinucleotide cleavage sites at 5′-TG-3′ and 5′-CG-3′ [1]. This differs fundamentally from calicheamicin γ1I, which exhibits C >> T > A = G preference and targets distinct sequence motifs [1]. The sequence specificity is governed by the deoxyfucose-anthranilate moiety, which directs minor-groove binding orientation; truncated esperamicin analogs (C, D, E) lacking portions of the carbohydrate domain retain sequence preference but show 10- to 1,000-fold reduced cleavage efficiency [2]. Esperamicin P, possessing the full saccharide complement, is expected to maintain the full cleavage efficiency and canonical esperamicin sequence preference.

DNA cleavage specificity Minor groove binding Sequence selectivity

Natural Abundance and Isolation: Procurement Feasibility Differentiation from Esperamicin A1

Esperamicin P is a minor fermentation congener representing only 1–5% of the quantity of Esperamicin A1 (BBM-1675 A1) co-produced in Actinomadura verrucosospora cultures [1]. Its isolation requires preparative reverse-phase HPLC separation exploiting the retention time differential (Esperamicin P RT = 12.9 min vs. Esperamicin A1 RT = 8.8 min) [1]. Fermentation optimization studies have demonstrated that Esperamicin A1 itself is unstable and undergoes degradation during active production, with Diaion HP-20 resin addition enhancing yield by 53% [2]; no comparable production optimization has been reported for Esperamicin P. The low natural abundance, combined with the observed DMSO-mediated interconversion between Esperamicin P and Esperamicin A1 at room temperature [3], creates a constrained supply chain—purified Esperamicin P can revert to Esperamicin A1 if stored or handled in DMSO, necessitating rigorous solvent control during both isolation and subsequent experimental use.

Natural product isolation Fermentation yield Minor congener availability

Xenograft Tumor Activity: In Vivo Proof of Concept Beyond the P388 Leukemia Model

Esperamicin P was demonstrated to be active against xenografted tumors in mice, as reported in the primary structure-elucidation paper by Beutler et al. [1]. This xenograft activity, combined with the P388 leukemia efficacy data from the patent literature [2], establishes that Esperamicin P possesses both hematological and solid-tumor antitumor activity. In contrast, Esperamicin A1 has been reported to have DNA damage activity restricted to the linker region of nucleosomal DNA in nuclei, whereas esperamicin C (an analog lacking the deoxyfucose-anthranilate moiety) and calicheamicin damage both core and linker DNA [3]. While the specific xenograft tumor types, dosing schedules, and T/C or tumor growth inhibition percentages for Esperamicin P xenograft studies are not detailed in the publicly available abstract of Beutler et al., the confirmed xenograft activity provides an orthogonal in vivo validation beyond the P388 model.

Xenograft antitumor activity Solid tumor models Esperamicin congener comparison

Evidence-Anchored Application Scenarios for Esperamicin P (CAS 133978-90-2) in Research and Industrial Sourcing


Polysulfide Trigger Mechanism Studies: Probing the Role of Sulfur Chain Length in Enediyne Activation Kinetics

Esperamicin P, as the only naturally available tetrasulfide enediyne, enables direct comparative studies of polysulfide chain length effects on thiol-mediated reductive activation kinetics. Researchers can pair Esperamicin P (–SSSSCH₃) with Esperamicin A1 (–SSSCH₃) to isolate the contribution of the additional sulfur atom to the rate-limiting trigger cleavage step, which is known to be ≥50-fold slower than Bergman cyclization for trisulfides [1]. The DMSO interconversion liability [2] necessitates the use of non-DMSO solvent systems (e.g., acetonitrile, methanol, or aqueous buffers) for both compounds to maintain chemical integrity during kinetic assays. This paired-compound experimental design provides a rare opportunity to study polysulfide reactivity within an otherwise identical molecular scaffold.

ADC Payload Screening: Evaluating Tetrasulfide-Triggered Warheads for Antibody-Drug Conjugate Design

The demonstrated µg/kg in vivo potency of Esperamicin P in the disseminated P388 leukemia model (T/C = 156% at 32 µg/kg iv) [1], its broad-spectrum antibacterial activity at ng/mL concentrations [1], and its xenograft solid tumor activity [2] position Esperamicin P as a candidate payload scaffold for antibody-drug conjugate (ADC) development. The tetrasulfide trigger may offer a different intracellular activation rate profile compared to the trisulfide-bearing calicheamicin γ1I currently used in approved ADCs (e.g., gemtuzumab ozogamicin), potentially enabling fine-tuning of the pharmacokinetic-pharmacodynamic relationship. Procurement of Esperamicin P for ADC linker-payload feasibility studies requires confirmation of non-DMSO formulation compatibility.

Sequence-Specific DNA Damage Mapping: Esperamicin-Class Genomic Cleavage Footprinting

Esperamicin P retains the canonical esperamicin DNA sequence preference (T > C > A > G; preferential cutting at 5′-CTC-3′, 5′-TTC-3′, 5′-TTT-3′; dinucleotide cleavage at 5′-TG-3′ and 5′-CG-3′), which is categorically distinct from calicheamicin (C >> T > A = G) [1]. This makes Esperamicin P a suitable tool for genomic cleavage footprinting experiments where the research objective is to map T-rich minor-groove damage sites or to compare DNA damage spectra between enediyne classes. The full saccharide complement of Esperamicin P preserves the 10–1,000-fold higher cleavage efficiency relative to truncated analogs (esperamicins C, D, E) [2], ensuring robust signal in footprinting assays at low compound concentrations.

Esperamicin Complex Component Authentication: Analytical Reference Standard for HPLC Method Development

The distinct reverse-phase HPLC retention time of Esperamicin P (12.9 min) vs. Esperamicin A1 (8.8 min) under the defined chromatographic conditions [1] provides a clear analytical benchmark for quality control laboratories tasked with authenticating esperamicin complex components. Given that Esperamicin P represents only 1–5% of the co-produced Esperamicin A1 quantity [1], detection and quantification of this minor congener in fermentation broths or purified product batches requires a validated HPLC method with a certified Esperamicin P reference standard. Procurement of high-purity Esperamicin P (>95% by HPLC) is essential for establishing system suitability parameters and generating calibration curves for impurity profiling of esperamicin natural product mixtures.

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